molecular formula C17H18Cl2N2O4S B3622140 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide

Cat. No.: B3622140
M. Wt: 417.3 g/mol
InChI Key: OYEKKUHWSKQGET-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichloro, dimethylsulfamoyl, and ethoxyphenyl groups attached to a benzamide core. Its distinct molecular configuration makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Selective reduction of the nitro groups to amines.

    Diazotisation: Conversion of amines to diazonium salts.

    Chlorination: Introduction of chlorine atoms via diazotisation and subsequent chlorination reactions.

These steps are carried out under controlled conditions, often involving the use of concentrated acids, reducing agents, and chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzamides.

Scientific Research Applications

2,4-Dichloro-5-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2,4-Dichloro-5-(dimethyls

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c1-4-25-12-7-5-11(6-8-12)20-17(22)13-9-16(15(19)10-14(13)18)26(23,24)21(2)3/h5-10H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEKKUHWSKQGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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